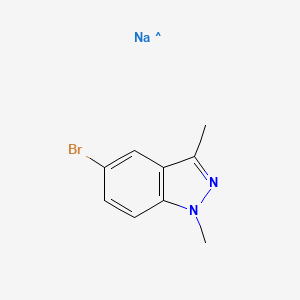
(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Di-O-acetyl-6-O-benzoyl-D-glucal is a derivative of D-glucal, a sugar molecule. This compound is characterized by the presence of acetyl and benzoyl groups attached to the glucal structure. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of complex carbohydrates and glycosylation reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal typically involves the acetylation and benzoylation of D-glucal. One common method includes the following steps:
Acetylation: D-glucal is treated with acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyl groups at the 3 and 4 positions.
Benzoylation: The intermediate product is then reacted with benzoyl chloride in the presence of a base such as triethylamine to introduce the benzoyl group at the 6 position.
Industrial Production Methods
Industrial production of 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3,4-Di-O-acetyl-6-O-benzoyl-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove specific functional groups.
Substitution: The acetyl and benzoyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
科学的研究の応用
3,4-Di-O-acetyl-6-O-benzoyl-D-glucal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosylation reactions.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycosylated biomolecules.
Medicine: It is involved in the synthesis of glycosylated drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal involves its role as an intermediate in glycosylation reactions. The acetyl and benzoyl groups protect specific hydroxyl groups, allowing selective reactions at other positions. The compound interacts with molecular targets such as enzymes involved in carbohydrate synthesis and modification.
類似化合物との比較
Similar Compounds
3,4-Di-O-acetyl-6-O-benzyl-D-glucal: Similar structure but with a benzyl group instead of a benzoyl group.
3,4,6-Tri-O-acetyl-D-glucal: Lacks the benzoyl group, with acetyl groups at the 3, 4, and 6 positions.
Tri-O-acetyl-D-galactal: Similar acetylation pattern but derived from D-galactal.
Uniqueness
3,4-Di-O-acetyl-6-O-benzoyl-D-glucal is unique due to the presence of both acetyl and benzoyl groups, which provide specific reactivity and protection during synthetic processes. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosylated compounds.
特性
分子式 |
C17H18O7 |
|---|---|
分子量 |
334.3 g/mol |
IUPAC名 |
(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate |
InChI |
InChI=1S/C17H18O7/c1-11(18)23-14-8-9-21-15(16(14)24-12(2)19)10-22-17(20)13-6-4-3-5-7-13/h3-9,14-16H,10H2,1-2H3 |
InChIキー |
VIPPCINCFXHHBN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C=COC(C1OC(=O)C)COC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


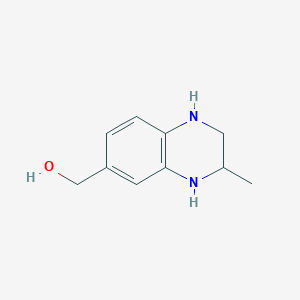


![N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide](/img/structure/B14785687.png)
![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate](/img/structure/B14785692.png)
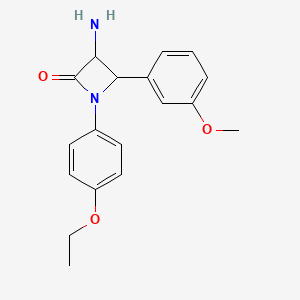
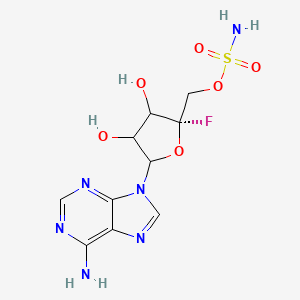
![4-(2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoate](/img/structure/B14785702.png)
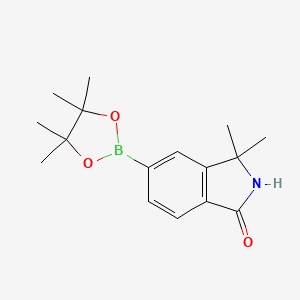
![Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[4-(benzoyloxy)benzoyl]-](/img/structure/B14785716.png)
![(5R)-5-[[[(2S)-1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-yl]amino]methyl]-5-ethenylpyrrolidin-2-one](/img/structure/B14785736.png)

![1-(2-Bromophenyl)-4-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B14785750.png)
